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molecular formula C12H17NS B8489411 N-tert-butyl-4-(thiophen-2-yl)but-3-yn-1-amine

N-tert-butyl-4-(thiophen-2-yl)but-3-yn-1-amine

Cat. No. B8489411
M. Wt: 207.34 g/mol
InChI Key: VETRLTUGAYAGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431564B2

Procedure details

A solution of 1 g of 1b in 10 ml of tert-BuNH2 was stirred overnight at RT. The mixture, consisting of desired product as well as elimination product, was concentrated, diluted with 20 ml of 5% NaHCO3 and extracted with ether. The extract was dried and concentrated (45° C./100 mm). The residue (˜450 mg) containing 1c was used without further purification in the next step;
Name
1b
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]#[C:9][C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)(=O)=O.[C:15]([NH2:19])([CH3:18])([CH3:17])[CH3:16]>>[C:15]([NH:19][CH2:6][CH2:7][C:8]#[C:9][C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
1b
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)OCCC#CC=1SC=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCCC#CC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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